Keramaphidin B

Description

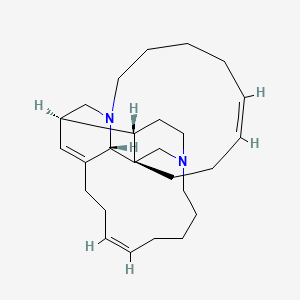

Structure

3D Structure

Properties

Molecular Formula |

C26H40N2 |

|---|---|

Molecular Weight |

380.6 g/mol |

IUPAC Name |

(1R,2S,10Z,16R,23Z,27S)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene |

InChI |

InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m0/s1 |

InChI Key |

WWQLAWPZBZACNJ-CCNZYGDDSA-N |

Isomeric SMILES |

C1CCN2CC[C@H]3[C@@H]4CN5CCCC/C=C\CC[C@@]3(C2)[C@@H]5C(=C4)CC/C=C\C1 |

Canonical SMILES |

C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1 |

Synonyms |

keramaphidin B |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Keramaphidin B: A Technical Guide

An In-depth Examination of the Isolation, Biosynthesis, and Synthesis of a Potent Manzamine Alkaloid

Keramaphidin B is a structurally complex, pentacyclic marine alkaloid belonging to the manzamine class of natural products. First identified in 1994, its intricate architecture and significant biological activity have made it a subject of considerable interest for natural product chemists, synthetic chemists, and drug development professionals. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, proposed biosynthesis, cytotoxic properties, and the key synthetic strategies developed to construct its formidable framework.

Discovery and Isolation from a Marine Sponge

This compound was first isolated from the marine sponge Amphimedon sp., collected in the waters off the Kerama Islands, Okinawa, Japan.[1] The structure of this novel alkaloid was elucidated through extensive spectroscopic analysis, including 2D NMR and X-ray crystallography of a derivative.[1][2] Notably, the natural product was isolated as a scalemic mixture, although one enantiomer was predominant in the sponge.[1]

Experimental Protocol: Isolation and Purification

Diagram: General workflow for the isolation of this compound.

Caption: Generalized workflow for isolating this compound.

-

Collection and Preparation: Specimens of the marine sponge Amphimedon sp. are collected and freeze-dried to remove water and preserve the chemical integrity of its metabolites. The dried sponge is then ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), to pull a wide range of organic compounds into solution. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract undergoes a series of purification steps. This usually begins with solvent partitioning to separate compounds based on their polarity. This is followed by multiple rounds of column chromatography, often using silica gel, to separate the complex mixture into simpler fractions.

-

Final Purification: The fractions containing the target compound are identified using techniques like thin-layer chromatography (TLC) and spectroscopic analysis. Final purification to isolate pure this compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reverse-phase column.

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic activity against several cancer cell lines, making it a lead compound for further investigation in oncology.

Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of this compound.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| P388 | Murine Leukemia | 0.28 | ~0.6 |

| KB | Human Epidermoid Carcinoma | 0.28 | ~0.6 |

| Data sourced from multiple reports referencing the original discovery.[2] |

Spectroscopic Data

The structural elucidation of this compound relied on detailed spectroscopic analysis. While the original data tables from the 1994 communication are not fully accessible, data from the successful total synthesis by Fürstner et al. in 2021 confirmed the structure by matching the spectroscopic data of the synthetic material with that of the authentic natural product.[1][3]

| Data Type | Description |

| ¹H NMR | Complex aliphatic and olefinic signals consistent with its macrocyclic and caged structure. |

| ¹³C NMR | Approximately 29 distinct carbon signals, confirming the molecular formula. |

| Mass Spec | High-resolution mass spectrometry (HRMS) establishes the molecular formula as C₂₉H₄₂N₂. |

| Optical Rotation | The natural product is scalemic, but the separated enantiomers exhibit opposite optical rotations. |

The Biosynthetic Origin: The Baldwin-Whitehead Hypothesis

The discovery of this compound was particularly significant because its structure closely resembled a key intermediate proposed two years earlier by Baldwin and Whitehead in their biosynthetic hypothesis for the manzamine alkaloids.[1][3] This hypothesis provides a compelling explanation for the formation of the complex, shared core structure of this alkaloid family.

The key transformation is a proposed intramolecular, transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor. This reaction is thought to form the characteristic etheno-bridged diaza-decaline core of the manzamine family. This compound is believed to be the reduced product of the initial iminium ion cycloadduct.

Diagram: The Baldwin-Whitehead Biosynthetic Hypothesis for this compound.

Caption: Proposed biosynthetic pathway to this compound.

Synthetic Approaches to this compound

The complex, sterically congested structure of this compound presents a formidable challenge for total synthesis. Several research groups have undertaken this challenge, employing different strategies to construct the pentacyclic core.

Baldwin's Biomimetic Synthesis (1998)

The first total synthesis was a biomimetic approach by Baldwin and coworkers, providing strong chemical evidence for the proposed biosynthetic pathway.

-

Key Strategy: The synthesis culminated in an intramolecular Diels-Alder reaction of a synthesized macrocyclic precursor, mirroring the biosynthetic hypothesis.

-

Experimental Protocol: The synthesized bis-dihydropyridinium macrocycle was treated in a buffer solution to facilitate the key cycloaddition, followed by reduction with sodium borohydride (B1222165) (NaBH₄).

-

Outcome: This route successfully produced (±)-Keramaphidin B, but in very low yields (0.2–0.3%), highlighting the inefficiency of the non-enzymatic cyclization and the prevalence of competing side reactions.

Fürstner's Unified Synthesis (2021)

A highly efficient and elegant synthesis was reported by the laboratory of Alois Fürstner, abandoning the biomimetic approach for a more robust chemical strategy.[1][3]

-

Key Strategy: A Michael/Michael addition cascade was used to rapidly construct the central diaza-tricyclic core. The two macrocyclic rings were then closed sequentially using modern metathesis reactions.

-

Experimental Protocol:

-

Core Formation: A Michael/Michael cascade reaction between carefully designed precursors, promoted by a strong base (LiOtBu), efficiently assembled the tricyclic core.

-

Macrocycle 1 (13-membered): Ring-closing alkyne metathesis (RCAM) was employed to form the larger macrocycle.

-

Macrocycle 2 (11-membered): Ring-closing olefin metathesis (RCM) was used to forge the smaller macrocycle.

-

Final Steps: Reduction of amide functionalities completed the synthesis of (+)-Keramaphidin B.

-

-

Outcome: This route was significantly more efficient than the biomimetic approach and allowed for the synthesis of substantial quantities of the material for further study.

Diagram: Fürstner's Convergent Synthetic Strategy.

References

The Discovery of Keramaphidin B from the Marine Sponge Amphimedon sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keramaphidin B, a pentacyclic alkaloid belonging to the manzamine class of marine natural products, was first isolated from the Okinawan marine sponge Amphimedon sp. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its isolation and structure elucidation. Furthermore, it presents the quantitative data on its potent cytotoxic activity against murine leukemia and human epidermoid carcinoma cell lines. While the precise signaling pathways affected by this compound remain to be fully elucidated, this guide explores potential mechanisms of action based on the known biological activities of related manzamine alkaloids, offering a foundation for future research and drug development endeavors.

Introduction

The marine environment is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the manzamine alkaloids, isolated from various marine sponges, have garnered significant attention due to their complex chemical architectures and potent pharmacological properties. This compound, a member of this family, was discovered in 1994 by Kobayashi and his team from the marine sponge Amphimedon sp.[1]. Structurally, it features a unique 1,4-etheno-2,7-decahydronaphthyridine core with two macrocyclic rings[1]. This discovery was particularly noteworthy as this compound was proposed as a plausible biogenetic precursor to other manzamine alkaloids[1]. Early studies revealed its significant cytotoxic effects, highlighting its potential as a lead compound in anticancer drug discovery[2]. This guide serves as a comprehensive technical resource on the foundational discovery and initial biological evaluation of this compound.

Isolation of this compound from Amphimedon sp.

The isolation of this compound from the marine sponge Amphimedon sp. involved a multi-step extraction and chromatographic purification process. The detailed protocol, as inferred from related manzamine alkaloid isolation procedures, is outlined below.

Experimental Protocol: Isolation

-

Collection and Extraction: Specimens of the marine sponge Amphimedon sp. were collected from Okinawan waters. The collected sponge material was lyophilized and then extracted exhaustively with an organic solvent such as methanol (B129727) or a chloroform (B151607)/methanol mixture to obtain a crude extract[3].

-

Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the extract in water or a methanol/water mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Chromatographic Separation: The fraction containing the alkaloids of interest was further purified using a series of chromatographic techniques. This likely included:

-

Silica (B1680970) Gel Column Chromatography: The active fraction was applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved using reversed-phase HPLC with a suitable solvent system, such as a methanol/water or acetonitrile/water gradient[3].

-

The workflow for the isolation and purification of this compound is depicted in the following diagram.

Structure Elucidation

The intricate molecular structure of this compound was determined through a combination of extensive spectroscopic analysis, primarily 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction analysis[1].

Experimental Protocols: Structure Elucidation

-

Spectroscopic Analysis:

-

1D and 2D NMR Spectroscopy: The planar structure and relative stereochemistry of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the molecular formula of this compound.

-

-

X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of this compound were established by single-crystal X-ray diffraction analysis of a suitable crystal of the natural product[1].

The logical relationship for the structure elucidation process is illustrated below.

Biological Activity: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against both murine and human cancer cell lines. The initial screening revealed its efficacy against P388 murine leukemia cells and KB human epidermoid carcinoma cells[2].

Quantitative Data

The cytotoxic activity of this compound is summarized in the table below.

| Cell Line | Organism | Tissue Type | IC₅₀ (µg/mL) |

| P388 | Mouse | Leukemia | 0.28[2] |

| KB | Human | Epidermoid Carcinoma | 0.28[2] |

Table 1. Cytotoxic Activity of this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was likely employed to determine the in vitro cytotoxicity of this compound. The general protocol is as follows:

-

Cell Culture: P388 and KB cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received only the solvent.

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways directly targeted by this compound are limited, the mechanisms of action of other closely related manzamine alkaloids provide valuable insights into its potential biological targets.

Inferred Signaling Pathways

Based on studies of manzamine A, this compound may exert its cytotoxic effects through one or more of the following pathways:

-

Inhibition of Vacuolar ATPases (V-ATPases): Manzamine A has been shown to be an inhibitor of V-ATPases, which are proton pumps essential for maintaining the acidic environment of lysosomes and other organelles. Inhibition of V-ATPases disrupts cellular processes such as autophagy and endocytosis, which can lead to cancer cell death.

-

Induction of Apoptosis: Manzamine alkaloids have been reported to induce apoptosis (programmed cell death) in various cancer cell lines. This can occur through the activation of caspase cascades and the disruption of the mitochondrial membrane potential.

-

Cell Cycle Arrest: Some manzamine alkaloids can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cells from proliferating. This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The potential signaling pathways implicated in the cytotoxic activity of this compound are depicted below.

Conclusion and Future Directions

The discovery of this compound from the marine sponge Amphimedon sp. has provided a valuable addition to the manzamine class of alkaloids with significant cytotoxic potential. This guide has detailed the initial discovery, including the methodologies for isolation, structure elucidation, and the quantitative assessment of its biological activity. While the precise molecular targets and signaling pathways of this compound remain an active area for investigation, the known mechanisms of related compounds suggest promising avenues for future research. Further studies are warranted to fully characterize its mechanism of action, which could pave the way for the development of this compound or its analogs as novel anticancer therapeutic agents. Elucidating its specific interactions with cellular components will be crucial for optimizing its efficacy and selectivity, ultimately translating this natural product discovery into clinical applications.

References

Chemical structure of Keramaphidin B alkaloid

An In-depth Technical Guide to the Chemical Structure of Keramaphidin B Alkaloid

Introduction

This compound is a structurally complex pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated in 1994 by Kobayashi and colleagues from the Okinawan marine sponge Amphimedon sp., its intricate architecture has made it a compelling target for total synthesis and a subject of interest for its biological activity.[1][2] Notably, its discovery followed a landmark 1992 biosynthetic hypothesis by Baldwin and Whitehead, who postulated this compound as a key intermediate in the biogenesis of other manzamine alkaloids.[1][3][4] This guide provides a detailed overview of its chemical structure, isolation, structure elucidation, and biological significance.

Chemical Structure

The chemical structure of this compound is characterized by a unique and highly congested pentacyclic framework. This framework consists of a central, rigid [2.2.2] azabicyclic core (a 1,4-etheno-2,7-decahydronaphthyridine system) fused to two large macrocyclic rings, one 11-membered and one 13-membered.[4][5][6] The structure possesses four stereogenic centers, one of which is a quaternary carbon, adding to its synthetic challenge.[1][6]

Initially, this compound was isolated as a scalemic mixture, and both enantiomers have been separated using chiral HPLC.[3][5] The absolute stereochemistry of the (+)-enantiomer was later determined to be (1R, 4S, 4aR, 8aS).[5]

Isolation and Structure Elucidation

Isolation Protocol

This compound was first isolated from the marine sponge Amphimedon sp., collected in Okinawa, Japan. A detailed experimental protocol for the isolation, as described by Kobayashi et al. (1994), would typically involve the following steps:

-

Extraction: The sponge material is homogenized and extracted with an organic solvent, such as methanol (B129727) or a chloroform/methanol mixture, to isolate the crude alkaloid fraction.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate (B1210297) and water) to separate compounds based on polarity.

-

Chromatography: The organic-soluble fraction is then purified through a series of column chromatography steps, likely using silica (B1680970) gel and eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column (e.g., C18), is used for the final purification to yield pure this compound. Chiral HPLC can be employed to separate the enantiomers.[5]

Structure Elucidation Methodologies

The structure of this compound was originally determined through a combination of spectroscopic techniques and X-ray crystallography.[4][5]

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of the atoms within the complex pentacyclic system.[5]

-

-

X-ray Crystallography: Single-crystal X-ray analysis provided unambiguous confirmation of the relative stereochemistry of the four stereogenic centers.[4][5]

-

Determination of Absolute Stereochemistry: The absolute configuration was established by Kobayashi et al. in 1996. This was achieved by analyzing the ¹H NMR data of Mosher's esters (MTPA esters) prepared from a 9,10-dihydroxy derivative of this compound.[5]

The structural assignment has since been unequivocally confirmed through multiple total syntheses, where the spectroscopic data of the synthetic material matched that of the natural product.[5]

Biological Activity

This compound has demonstrated significant cytotoxic activity against several cancer cell lines. This biological activity is a key driver for the interest in its synthesis and the development of analogues.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of this compound.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| P388 | Murine Leukemia | 0.28 | ~0.64 | [1][2] |

| KB | Human Epidermoid Carcinoma | 0.28 | ~0.64 | [1][2] |

Biosynthesis and Total Synthesis

The Baldwin-Whitehead Biosynthetic Hypothesis

This compound is a central component of the Baldwin-Whitehead hypothesis for the biosynthesis of manzamine alkaloids. This proposed pathway involves a key intramolecular [4+2] Diels-Alder cycloaddition.

References

- 1. Towards the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origins of Keramaphidin B: A Guide to its Proposed Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keramaphidin B is a structurally complex pentacyclic marine alkaloid first isolated from an Okinawan sponge of the genus Amphimedon. As a member of the broader manzamine class of alkaloids, it has attracted significant attention due to its potent cytotoxicity against P388 murine leukemia and KB human epidermoid carcinoma cells.[1] Beyond its biological activity, this compound is of profound interest to chemists and biologists as a key proposed intermediate in the biosynthesis of the more complex manzamine alkaloids.[2]

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It is important to note that the complete enzymatic machinery and the corresponding biosynthetic gene cluster for this compound and the manzamine alkaloids have not yet been identified.[3] Consequently, the pathway remains a well-supported hypothesis rather than a fully elucidated biological cascade. The prevailing theory, known as the Baldwin-Whitehead hypothesis, is supported by elegant biomimetic syntheses that demonstrate the chemical feasibility of the key proposed steps.[2][4] This document will detail this proposed pathway, the experimental evidence that underpins it, and the logical framework of these crucial experiments.

The Proposed Biosynthetic Pathway: The Baldwin-Whitehead Hypothesis

The biosynthesis of the manzamine alkaloids, with this compound as an early product, is thought to be one of the most intriguing and complex pathways in natural product chemistry.[5] The Baldwin-Whitehead hypothesis, first proposed in 1992, provides a plausible route from simple precursors to the intricate core structure of these molecules.[1] It is speculated that the actual producer is not the sponge itself, but rather a symbiotic microorganism.[1]

The proposed pathway initiates from simple building blocks: ammonia, a C3 unit (like acrolein), and a C10 unit. These are thought to assemble into a macrocyclic bis-dihydropyridine intermediate.[1] The key and most remarkable step in the hypothesis is a spontaneous, intramolecular Diels-Alder [4+2] cycloaddition reaction.[4] This transannular reaction is proposed to form the characteristic and complex etheno-bridged diaza-decaline core of the manzamine family.[4]

Following this cycloaddition, an iminium ion intermediate is formed. The reduction of this intermediate is hypothesized to yield this compound.[4] The fact that this compound has been isolated as a scalemic mixture (containing both enantiomers) from its natural source lends strong support to the idea that the key Diels-Alder reaction may not be enzyme-dependent, as an enzyme would typically produce only one enantiomer.[4]

Experimental Protocols: Biomimetic Synthesis as Evidentiary Support

As the enzymes and genes for this compound biosynthesis are unknown, standard biological experimental protocols such as gene knockouts or in-vitro enzyme assays are not available. The primary experimental evidence for the Baldwin-Whitehead hypothesis comes from biomimetic total synthesis. These experiments aim to mimic the proposed key biosynthetic step in the laboratory to test its chemical feasibility.

A key study successfully demonstrated that a synthetic macrocyclic precursor, analogous to the proposed intermediate, undergoes an intramolecular Diels-Alder reaction when held in a buffer solution, followed by reduction, to yield (±)-Keramaphidin B.[2] This provides powerful, direct experimental support for the central tenets of the biosynthetic hypothesis.[2]

General Protocol for Biomimetic Synthesis of (±)-Keramaphidin B (Conceptual):

-

Synthesis of the Macrocyclic Precursor: A multi-step organic synthesis is employed to construct the macrocyclic bis-dihydropyridine precursor from simpler starting materials. This is the most complex part of the process, requiring advanced synthetic chemistry techniques.

-

Diels-Alder Cycloaddition: The synthesized macrocyclic precursor is dissolved in a suitable buffer (e.g., aqueous buffer) to mimic physiological conditions. The solution is typically stirred at or near room temperature for an extended period to allow the transannular cycloaddition to occur.

-

In-situ Reduction: Following the cycloaddition, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added directly to the reaction mixture. This reduces the resulting iminium ion intermediate to the final stable amine found in this compound.

-

Isolation and Purification: The resulting mixture is subjected to standard workup and purification procedures, typically involving solvent extraction and chromatography (e.g., HPLC), to isolate this compound.

-

Structural Verification: The structure of the synthesized product is confirmed by comparing its spectroscopic data (NMR, Mass Spectrometry) with that of the naturally isolated this compound.

Data Presentation

Due to the hypothetical nature of the biosynthetic pathway and the absence of identified enzymes, quantitative data regarding the natural biosynthesis of this compound is unavailable. Data such as enzyme kinetics, precursor incorporation rates, and pathway flux do not exist in the literature. However, the yields from biomimetic synthesis studies can provide an indication of the chemical feasibility of the proposed transformations, albeit under laboratory conditions which may differ significantly from the cellular environment.

| Parameter | Description | Reported Value | Reference |

| Biomimetic Synthesis Yield | Overall yield for the conversion of the synthetic macrocyclic precursor to (±)-Keramaphidin B via the key Diels-Alder and reduction sequence. | Low (e.g., 0.2-0.3%) | [6] |

| Enzyme Kinetics (Km, kcat) | Not Applicable. The enzymes responsible for the biosynthesis have not been identified. | N/A | - |

| Precursor Incorporation Rates | Not Applicable. Isotope labeling studies specifically targeting the this compound pathway have not been reported. | N/A | - |

Note: The low yield in the biomimetic synthesis highlights the challenges of this complex chemical transformation in a laboratory setting and suggests that in the natural system, an enzyme, while perhaps not required for the key cycloaddition, may play a role in optimizing the conformation of the precursor or preventing side reactions.[6]

Conclusion and Future Outlook

The biosynthesis of this compound is a captivating scientific puzzle. The Baldwin-Whitehead hypothesis provides a chemically sound and elegant proposal for its formation, with the key transannular Diels-Alder reaction being a highlight of biosynthetic logic. This hypothesis is significantly strengthened by biomimetic synthesis studies that have successfully produced the this compound scaffold from a rationally designed macrocyclic precursor.[2]

However, the biological foundation of this pathway remains uncharted territory. The definitive elucidation of the this compound biosynthetic pathway awaits the identification of the true producing organism—likely a microbial symbiont of the host sponge—and the subsequent discovery of the associated biosynthetic gene cluster. Future research will undoubtedly focus on metagenomic and transcriptomic approaches to mine the sponge holobiont for candidate genes. The identification of these genes will pave the way for heterologous expression and in-vitro enzymatic studies, which will finally allow for the full characterization of this remarkable biosynthetic cascade, turning the elegant hypothesis into established biological fact.

References

- 1. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Topic: Keramaphidin B as a Plausible Biogenetic Precursor of Manzamine Alkaloids

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The manzamine alkaloids, a class of marine-derived natural products, have garnered significant attention due to their complex structures and potent biological activities, including antitumor, antibacterial, and anti-inflammatory properties. For over three decades, their biosynthetic origin has remained largely enigmatic, posing a significant challenge to both synthetic chemists and biochemists. A pivotal breakthrough in understanding their formation came with the "Baldwin-Whitehead hypothesis," which proposed a plausible biogenetic pathway. This hypothesis identified keramaphidin B, a pentacyclic alkaloid, as a key intermediate. This technical guide provides a detailed examination of the evidence supporting this compound's role as a precursor to the manzamine alkaloids, focusing on the biomimetic synthesis that provides the strongest experimental validation for this theory.

The Manzamine Biogenetic Hypothesis

In 1992, Baldwin and Whitehead proposed a compelling hypothesis for the biosynthesis of manzamine alkaloids from simple, symmetrical building blocks.[1][2] The discovery of ircinals and this compound in marine sponges after the hypothesis was published lent significant credence to their sharp intuition.[3][4]

The proposed pathway involves several key stages:

-

Assembly of Precursors: The pathway is believed to start from four fundamental units: tryptophan, ammonia, a C10 symmetrical dialdehyde, and a C3 acrolein equivalent.[1]

-

Macrocycle Formation: These units condense to form a large macrocyclic bis-dihydropyridine intermediate.

-

Intramolecular Cycloaddition: The crucial step involves a transannular [4+2] Diels-Alder reaction within the macrocycle. This cycloaddition between a dihydropyridine (B1217469) and a dihydropyridinium moiety forms the characteristic pentacyclic core of the manzamine family.[5][6]

-

Formation of this compound: The resulting iminium ion, termed "pre-keramaphidin B," is then reduced to yield this compound.[5][7] The isolation of this compound as a racemate from natural sources suggests this key cycloaddition step may occur non-enzymatically.[1][6]

-

Elaboration to Manzamine A: this compound is then postulated to undergo further oxidative transformations to form ircinal A, which serves as the direct precursor to manzamine A via a Pictet-Spengler reaction with tryptamine (B22526) followed by oxidation.[8][9]

Experimental Validation: The Biomimetic Synthesis of this compound

The most direct experimental evidence supporting the Baldwin-Whitehead hypothesis is the biomimetic synthesis of this compound from a synthetic macrocyclic precursor.[10] This work demonstrated that the key intramolecular Diels-Alder reaction is chemically feasible without enzymatic intervention.[1][5]

Experimental Protocol: Biomimetic Conversion

The following protocol is a synthesized methodology based on the published literature for the conversion of the bis-dihydropyridinium macrocycle to this compound.[1][10]

Objective: To demonstrate the feasibility of the proposed intramolecular Diels-Alder cycloaddition and subsequent reduction to form (±)-keramaphidin B.

Starting Material: Synthetically prepared bis-dihydropyridinium macrocycle precursor (Synthesized over 11 steps).[1]

Procedure:

-

Reaction Setup: A solution of the bis-dihydropyridinium macrocycle is prepared in an appropriate solvent system.

-

Buffering: The solution is treated with a buffer (e.g., phosphate (B84403) buffer) to induce the formation of the necessary equilibrium concentration of the dihydropyridine/dihydropyridinium species required for the Diels-Alder reaction. The mixture is stirred at room temperature.

-

Cycloaddition: The intramolecular [4+2] cycloaddition proceeds spontaneously in the buffered solution to form the pentacyclic iminium ion intermediate ("pre-keramaphidin B"). This step is the key transformation.

-

Reduction: Following the cycloaddition, the resulting mixture is treated with a reducing agent, sodium borohydride (B1222165) (NaBH₄), to reduce the iminium ion.

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is performed using chromatographic techniques (e.g., HPLC) to isolate this compound.

-

Characterization: The identity of the isolated product is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, MS) with that of the natural product.

Quantitative Data

The biomimetic synthesis successfully produced this compound, confirming the chemical viability of the proposed pathway. However, the yield was notably low, suggesting that in a biological system, enzymatic control or efficient recycling of precursors may be necessary to prevent competing side reactions like dihydropyridine disproportionation.[5][7]

| Parameter | Value | Source |

| Starting Material | Bis-dihydropyridinium Macrocycle | [1] |

| Key Transformation | Intramolecular Diels-Alder / Reduction | [1][10] |

| Product | (±)-Keramaphidin B | [1][10] |

| Yield | 0.2 – 0.3% | [1][5] |

| Major Side Reactions | Dihydropyridine Disproportionation | [5] |

Table 1: Summary of Quantitative Data for the Biomimetic Synthesis of this compound.

Supporting Evidence from Chemical Feasibility Studies

Further research has explored the chemical landscape of the proposed reaction. A study utilizing a high-throughput experimentation (HTE) approach investigated 96 different multicomponent reactions (MCRs) to probe the conditions that favor the formation of the this compound scaffold.[3] This work demonstrated that factors such as solvent, catalyst, and the order of reagent addition significantly influence the reaction outcome, highlighting a potential "upside-down" reactivity pattern of acrolein that can lead to either the desired product or a "dead-end" isomer.[3]

| Condition Favoring this compound Scaffold | Condition Favoring "Dead-End" Iso-scaffold | Source |

| Solvent: Dichloromethane (DCM) | Solvent: TRIS/HCl buffer (unfavorable for both) | [3] |

| Catalyst: Various Lewis acids (e.g., Yb(OTf)₃) | Catalyst: Bi(OTf)₃ (under specific addition order) | [3] |

| Addition Order: Acrolein added last | Addition Order: Acrolein added first or second | [3] |

Table 2: Summary of Conditions Influencing this compound Scaffold Formation in HTE Studies.

Conclusion and Future Outlook

The biomimetic synthesis of this compound provides powerful, direct experimental evidence for the central tenets of the Baldwin-Whitehead hypothesis.[10] The successful, albeit low-yield, formation of the complex pentacyclic core from a macrocyclic precursor validates the proposed intramolecular Diels-Alder reaction as a chemically sound transformation.[1][5] This, combined with the isolation of racemic this compound and other plausible intermediates like ircinal A from marine sponges, builds a strong case for this compound's role as a key precursor in the manzamine alkaloid biosynthetic pathway.[3][8]

Despite this progress, the complete biosynthetic pathway remains to be fully elucidated. The low efficiency of the biomimetic reaction suggests that specific enzymes, such as oxidoreductases or transferases, likely play crucial roles in vivo to guide the reactions, improve yields, and control stereochemistry. Future research involving genomic analysis of sponge symbionts and enzymatic assays will be critical to uncovering the specific biocatalysts involved and fully unraveling the fascinating biosynthesis of these potent marine alkaloids.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The First Total Syntheses of Ircinol A, Ircinal A, and Manzamines A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations into the Manzamine Alkaloid Biosynthetic Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for Keramaphidin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Keramaphidin B, a pentacyclic marine alkaloid belonging to the manzamine class. Isolated from the Okinawan marine sponge Amphimedon sp., this compound has demonstrated notable cytotoxic activity against various cancer cell lines, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1] This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the total synthesis of (+)-Keramaphidin B, offering a valuable resource for its identification, characterization, and further investigation.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for synthetic (+)-Keramaphidin B, as reported in the supporting information of the total synthesis by Fürstner et al. (2021). This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data for (+)-Keramaphidin B (600 MHz, C₆D₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2α | 2.85 | ddd | 12.1, 5.1, 2.6 |

| 2β | 2.21 | dt | 12.1, 9.9 |

| 3α | 1.89 | m | |

| 3β | 1.28 | m | |

| 4 | 2.77 | ddd | 11.2, 5.1, 2.9 |

| 5 | 2.01 | m | |

| 6 | 2.64 | d | 10.5 |

| 8α | 2.29 | ddd | 12.8, 10.5, 5.1 |

| 8β | 1.83 | ddd | 12.8, 10.5, 5.1 |

| 10α | 2.45 | m | |

| 10β | 1.57 | m | |

| 11 | 5.43 | m | |

| 12 | 5.31 | m | |

| 13α | 2.11 | m | |

| 13β | 1.98 | m | |

| 14α | 1.43 | m | |

| 14β | 1.18 | m | |

| 15α | 1.25 | m | |

| 15β | 0.98 | m | |

| 17α | 2.91 | m | |

| 17β | 2.51 | m | |

| 18α | 1.76 | m | |

| 18β | 1.48 | m | |

| 19α | 1.63 | m | |

| 19β | 1.35 | m | |

| 20 | 5.48 | m | |

| 21 | 5.25 | m | |

| 22α | 2.08 | m | |

| 22β | 1.95 | m | |

| 23α | 1.69 | m | |

| 23β | 1.54 | m | |

| 24α | 2.38 | m | |

| 24β | 2.18 | m |

Table 2: ¹³C NMR Data for (+)-Keramaphidin B (151 MHz, C₆D₆)

| Position | δ (ppm) |

| 1 | 63.8 |

| 2 | 54.1 |

| 3 | 20.1 |

| 4 | 64.1 |

| 5 | 40.9 |

| 6 | 59.9 |

| 7 | 45.2 |

| 8 | 35.1 |

| 9 | 61.2 |

| 10 | 33.5 |

| 11 | 131.2 |

| 12 | 129.8 |

| 13 | 30.1 |

| 14 | 29.8 |

| 15 | 25.3 |

| 17 | 51.9 |

| 18 | 27.5 |

| 19 | 26.8 |

| 20 | 130.9 |

| 21 | 128.7 |

| 22 | 32.4 |

| 23 | 29.9 |

| 24 | 36.4 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition of this compound.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₂₆H₄₂N₂: 383.3421, found: 383.3420.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution mass spectrometry techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE III HD 600 spectrometer equipped with a cryoprobe. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (C₆D₆: δH = 7.16 ppm, δC = 128.06 ppm). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of the proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6230 ESI-TOF mass spectrometer. The sample was introduced via an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) was analyzed using a time-of-flight (TOF) detector to provide a high-resolution mass measurement, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis of a Novel Compound

The logical workflow for the spectroscopic analysis of a newly synthesized or isolated natural product like this compound is depicted in the following diagram. This process is fundamental in chemical research for structural verification and characterization.

References

Keramaphidin B: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keramaphidin B is a complex marine alkaloid that belongs to the manzamine class of natural products. First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention due to its intricate molecular architecture and potent biological activity.[1] Structurally, this compound is characterized by a pentacyclic framework that includes 11- and 13-membered macrocyclic rings, a highly congested [2.2.2] azabicyclic core, and four stereogenic centers, one of which is a quaternary carbon.[1][2] This unique structure has made it a formidable challenge and an attractive target for total synthesis.

This document provides an in-depth guide to the known physical and chemical properties of this compound, details on its biological effects, and an examination of the experimental protocols developed for its synthesis.

Physical and Chemical Properties

While detailed experimental data for all physical properties are not extensively reported in the literature, the following table summarizes the known and calculated properties of this compound.

| Property | Value | Source / Method |

| Molecular Formula | C₂₈H₄₄N₂ | Calculated |

| Molecular Weight | 420.67 g/mol | Calculated |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

| Natural Occurrence | Isolated as a racemate from Amphimedon sp. sponge.[2] | Literature |

| CAS Number | 157291-95-5 | PubChem |

Spectral Data: Comprehensive 2D NMR investigations were crucial for the initial structure elucidation of this compound. The detailed 1H and 13C NMR data are available in specialized chemical literature, particularly in publications detailing its total synthesis, where spectral data of synthetic samples are matched with those of the natural product.[3]

Biological Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This biological activity is a primary driver for the interest in its synthesis and potential therapeutic applications.

Antiproliferative Effects: Initial studies revealed that this compound exhibits potent cytotoxicity against:

-

P388 murine leukemia cells with an IC₅₀ of 0.28 μg/mL.[4]

-

KB human epidermoid carcinoma cells with an IC₅₀ of 0.28 μg/mL.[4]

Subsequent studies have confirmed moderate to high cytotoxicity against other human cancer cell lines and potent activity in brine shrimp lethality assays.[5] The complex macrocyclic structures are believed to be crucial for its antiproliferative effects.

Mechanism of Action: As of the latest available literature, the precise molecular mechanism of action and the specific cellular signaling pathways targeted by this compound have not been fully elucidated. Its potent cytotoxicity suggests interference with fundamental cellular processes, but further research is required to identify its direct molecular targets.

Key Experimental Protocols & Concepts

The extreme complexity and low natural abundance of this compound have spurred the development of several innovative total synthesis strategies. Below are outlines of key conceptual frameworks and experimental approaches.

The Baldwin-Whitehead Biosynthetic Hypothesis

It is postulated that this compound is a key intermediate in the biosynthesis of the broader family of manzamine alkaloids. The "Baldwin-Whitehead hypothesis" suggests a biomimetic pathway involving a transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor. This hypothesis has been supported by biomimetic laboratory syntheses, which, despite being very low-yielding (0.2-0.3%), provided evidence for the chemical feasibility of this pathway.[3]

Total Synthesis via Michael/Michael Addition Cascade

A highly efficient and purely chemical logic-based route to this compound involves a Michael/Michael addition cascade. This strategy provides rapid access to the critical tricyclic core of the molecule and allows for the introduction of chemical handles needed to form the large macrocycles. This approach has been central to the successful gram-scale synthesis of (+)-Keramaphidin B.[3][5]

Workflow of the Michael/Michael Addition Cascade: This key step establishes the core azabicyclic structure with the correct stereochemistry.

Protocol for the Michael/Michael Cascade and Core Formation: The following represents a generalized protocol based on published syntheses:[3]

-

Base Treatment and Reaction Initiation: A piperidinone derivative (the Michael donor) is treated with a strong base such as lithium tert-butoxide (LiOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -50 °C).

-

Cascade Reaction: The Michael acceptor is added to the reaction mixture. The reaction is allowed to warm to room temperature, initiating the cascade. The first intermolecular Michael addition is followed by a rapid intramolecular Michael addition to form the diaza-tricyclic product.

-

Protection and Reduction: The crude product is often re-protected (e.g., with a Boc group) and then reduced, for example, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH), to yield a more easily purified alcohol intermediate. This key intermediate, containing the core structure, can be isolated in high yield (e.g., 53% over two steps on a gram scale).[3]

Macrocycle Formation via Ring-Closing Metathesis

Following the construction of the core, the two large rings are formed. A successful strategy employs two different types of ring-closing metathesis (RCM) reactions:

-

Ring-Closing Alkyne Metathesis (RCAM): This reliable method is used to form the 13-membered ring. Molybdenum alkylidyne catalysts are particularly effective, showing good functional group tolerance.[5][6]

-

Ring-Closing Olefin Metathesis (RCM): The 11-membered ring is notably more challenging to close. This step often requires careful optimization, using catalysts like the first-generation Grubbs catalyst under high dilution and elevated temperatures.[3][6]

Protocol for a Representative RCAM Step: [3]

-

Catalyst System: A molybdenum alkylidyne catalyst (e.g., complex 31 as described in the literature) is used.

-

Reaction Conditions: The acyclic precursor is dissolved in a solvent such as toluene (B28343) with molecular sieves. The catalyst (e.g., 20 mol%) is added, and the mixture is heated to reflux.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by flash column chromatography, often achieving high yields (e.g., 83%).[3]

Conclusion

This compound remains a molecule of high interest at the intersection of organic chemistry and pharmacology. Its potent cytotoxicity underscores its potential as a lead compound in drug discovery, although a detailed understanding of its mechanism of action is still needed. The synthetic challenges posed by its structure have spurred significant innovation in synthetic methodology, particularly in the areas of cascade reactions and ring-closing metathesis. The successful and scalable total syntheses that have been developed now provide access to this complex molecule and its analogs, paving the way for further biological investigation and structure-activity relationship studies.

References

- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]

- 2. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Syntheses of this compound and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin :: MPG.PuRe [pure.mpg.de]

Keramaphidin B: A Comprehensive Technical Review of its Synthesis, Cytotoxicity, and Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keramaphidin B is a pentacyclic marine alkaloid belonging to the manzamine class of natural products. First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention from the scientific community due to its complex and challenging molecular architecture and its potent cytotoxic activities against various cancer cell lines.[1][2] Structurally, this compound features a unique framework that includes 11- and 13-membered macrocyclic rings and a congested [2.2.2] azabicyclic core, presenting a formidable challenge for total synthesis.[1] This technical guide provides an in-depth review of the existing research on this compound, focusing on its synthesis, biological activity, and a putative mechanism of action based on current understanding of the manzamine alkaloid family.

Chemical Synthesis of this compound

The total synthesis of this compound has been a significant endeavor in organic chemistry, with multiple research groups developing unique strategies to construct its intricate pentacyclic system. These approaches have not only demonstrated innovative synthetic methodologies but have also provided access to material for further biological evaluation.

Two prominent total syntheses of this compound have been reported by the research groups of Baldwin and Fürstner.

Baldwin's Biomimetic Approach:

Baldwin's synthesis represents a biomimetic approach, postulating that this compound is a key intermediate in the biosynthesis of other manzamine alkaloids.[2] A key step in this synthesis involves an intramolecular Diels-Alder reaction to construct the core structure.

Fürstner's Unified Approach:

A more recent and efficient total synthesis was developed by Fürstner and his team.[3] This approach utilizes a Michael/Michael addition cascade to rapidly assemble the tricyclic core of the molecule. The macrocyclic rings were then formed using ring-closing alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM).[3]

Key Synthetic Transformations:

-

Diels-Alder Reaction: A cornerstone of several synthetic strategies, this reaction is employed to form the central six-membered rings of the core structure.

-

Michael/Michael Addition Cascade: This powerful reaction allows for the rapid and stereocontrolled construction of the tricyclic core of this compound.[3]

-

Ring-Closing Metathesis (RCM/RCAM): Both ring-closing olefin metathesis and ring-closing alkyne metathesis have been crucial for the formation of the challenging 11- and 13-membered macrocycles.[3]

Experimental Workflow: Total Synthesis of this compound (Fürstner Approach)

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several cancer cell lines, most notably P388 murine leukemia cells and KB human epidermoid carcinoma cells.[1][2] This biological activity is a key driver for the continued interest in this natural product and its analogs for potential therapeutic applications.

| Cell Line | IC50 (µg/mL) | Reference |

| P388 Murine Leukemia | 0.28 | [2] |

| KB Human Epidermoid Carcinoma | 0.28 | [2] |

Table 1: Cytotoxicity of this compound

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

- P388 or KB cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 104 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of this compound are prepared in culture medium.

- The culture medium in the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

- Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

- After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

- The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

4. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on its structural similarity to other well-studied manzamine alkaloids, particularly Manzamine A, a putative signaling pathway for its cytotoxic effects can be proposed. Manzamine A has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and modulation of the p53 signaling pathway.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

It is hypothesized that this compound, like other manzamine alkaloids, may exert its cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This could involve the inhibition of key survival kinases such as GSK-3β, leading to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death.

It is critical to emphasize that this proposed pathway is based on the known mechanisms of related manzamine alkaloids and requires direct experimental validation for this compound.

Future Directions

This compound remains a molecule of significant interest. Future research should focus on several key areas:

-

Elucidation of the specific molecular target(s) and signaling pathways of this compound to fully understand its mechanism of action.

-

Synthesis of novel analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective cytotoxic agents.

-

In vivo studies to evaluate the therapeutic potential and toxicity profile of this compound in animal models of cancer.

Conclusion

This compound is a structurally complex and biologically active marine natural product with demonstrated cytotoxic effects against cancer cell lines. The successful total syntheses of this molecule have paved the way for further investigation into its therapeutic potential. While its precise mechanism of action is yet to be fully elucidated, it likely shares common pathways with other manzamine alkaloids, involving the induction of apoptosis. Continued research into this compound and its analogs holds promise for the development of new anticancer agents.

References

Technical Whitepaper: Biological Activity of Keramaphidin B Against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keramaphidin B is a unique pentacyclic manzamine marine alkaloid, originally isolated from the Okinawan marine sponge Amphimedon sp.[1][2] Like many marine-derived natural products, it has attracted scientific interest due to its significant biological activities. Initial studies have revealed that this compound possesses potent cytotoxic effects against several cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.[1][2] This document provides a comprehensive overview of the currently available data on this compound's anticancer activity, details the standard experimental protocols used to assess such activity, and visualizes key workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. This compound has demonstrated potent activity against murine leukemia and human epidermoid carcinoma cells.[1][2] The reported IC50 values are summarized in the table below.

| Compound | Cell Line | Cell Type | Organism | IC50 Value (µg/mL) |

| This compound | P-388 | Murine Leukemia | Mouse | 0.28[1][2] |

| This compound | KB | Human Epidermoid Carcinoma | Human | 0.28 - 0.3[1][2] |

Mechanism of Action and Signaling Pathways

While the cytotoxic activity of this compound is established, the precise molecular mechanisms and the specific signaling pathways it modulates have not been fully elucidated in the available literature.[2] Many cytotoxic natural alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[3][4][5] These pathways are often dysregulated in cancer cells, promoting uncontrolled growth and resistance to cell death.[6][7] Inhibition of these cascades can lead to cell cycle arrest and the induction of apoptosis.[4][8]

Below is a generalized diagram of a common signaling pathway targeted by anticancer agents. The specific interaction points of this compound within this or other pathways remain a critical area for future investigation.

Experimental Protocols

The following sections detail standard methodologies for evaluating the biological activity of a compound like this compound against cancer cell lines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).

-

MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated to allow formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]

-

Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[10][11]

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound at a concentration around its IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle dissociation agent like trypsin.[10][11]

-

Washing: The collected cells are washed with cold PBS (Phosphate-Buffered Saline) to remove any residual medium.[10]

-

Staining: Cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension.[10][12]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[12]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.[11] The instrument quantifies the fluorescence signals from each cell, allowing for the differentiation of cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and counted.

-

Fixation: Cells are fixed to permeabilize the membrane. A common method is dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.[13][15]

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing PI and RNase A.[15] RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA.[15]

-

Incubation: Cells are incubated in the staining solution in the dark.

-

Flow Cytometry Analysis: The DNA content of each cell is measured by the flow cytometer. A histogram of fluorescence intensity versus cell count is generated, showing distinct peaks for G0/G1 (2N DNA content), and G2/M (4N DNA content), with the S phase population in between.[14]

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against cancer cell lines, establishing it as a compound of interest for oncology research. However, a significant knowledge gap exists regarding its specific molecular targets and mechanism of action. Future research should prioritize:

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand how it induces cell death.

-

Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of human cancer cell lines to determine its spectrum of activity.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

Elucidating these aspects is essential for advancing this compound from a promising natural product to a potential clinical candidate in cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 7. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. cancer.wisc.edu [cancer.wisc.edu]

Cytotoxicity of Keramaphidin B on P388 and KB Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Keramaphidin B, a pentacyclic marine alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a concise summary of its activity against P388 murine leukemia cells and KB human epidermoid carcinoma cells, based on available scientific literature. The document outlines the quantitative measure of its cytotoxicity, a representative experimental protocol for such an evaluation, and a generalized workflow for cytotoxicity testing.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. This compound has been shown to be a potent cytotoxic agent against both P388 and KB cell lines.[1][2]

| Cell Line | Cell Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 0.28 |

| KB | Human Epidermoid Carcinoma | 0.28 |

Table 1: The reported IC50 values for this compound against P388 and KB cancer cell lines.[2]

Experimental Protocols: A Representative Cytotoxicity Assay

While the precise protocol used to obtain the IC50 values for this compound is not detailed in the provided literature, a general methodology for assessing cytotoxicity using a common method like the MTT assay is described below. This protocol is representative of standard practices in the field.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in P388 and KB cell lines.

Materials:

-

P388 and KB cell lines

-

This compound stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count P388 and KB cells that are in the logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of this compound.

-

Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).

-

Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).[3]

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a multi-well spectrophotometer at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a cell-based cytotoxicity assay.

A generalized workflow for determining the cytotoxicity of a compound.

Signaling Pathways

The available literature primarily focuses on the synthesis and cytotoxic potency of this compound.[4][5][6] Detailed studies elucidating the specific molecular mechanisms and intracellular signaling pathways through which this compound exerts its cytotoxic effects on P388 and KB cells are not extensively covered in the provided search results. Further research is required to determine if its activity is mediated through apoptosis, necrosis, or other forms of cell death, and to identify the specific protein targets or pathways involved.

References

- 1. Progress toward the total synthesis of (–)-Keramaphidin B - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Intertwined Chemistry and Biology of Keramaphidin B and Ingenamine: A Technical Guide

Introduction: The manzamine-type alkaloids, a diverse family of structurally complex natural products isolated from marine sponges, have long captivated synthetic chemists and pharmacologists alike. Among this class, Keramaphidin B and ingenamine represent two closely related pentacyclic alkaloids of the "ingenamine estate" that share a common, intricate diazatricyclic core.[1][2] this compound, first isolated from an Okinawan marine sponge of the genus Amphimedon in 1994, is considered a key biosynthetic precursor to the broader manzamine family.[1][3] Ingenamine is a more oxidized member of this family, bearing a crucial hydroxyl group absent in this compound.[3] This guide provides an in-depth exploration of the chemical relationship, synthetic strategies, and biological activities of these two significant marine alkaloids.

The Synthetic Relationship: A Unified Approach

The structural kinship between this compound and ingenamine is defined by the presence of a C-9 hydroxyl group in ingenamine, which is absent in this compound.[3] This seemingly minor difference presents distinct challenges and opportunities in total synthesis. Modern synthetic efforts have moved beyond emulating the proposed biosynthetic pathway—a transannular Diels-Alder reaction—and have instead pursued strategies based on purely chemical logic.[4]

A notable unified approach developed by the Fürstner group showcases the ability to access the common etheno-bridged diaza-decaline core and then diverge to synthesize both target molecules.[4] This strategy hinges on a Michael/Michael addition cascade to rapidly assemble the complex tricyclic scaffold, followed by carefully orchestrated macrocyclization reactions to form the two large rings.[4] Key reactions in this synthesis include Ring-Closing Alkyne Metathesis (RCAM) and Ring-Closing Olefin Metathesis (RCM), which have proven reliable for forging the challenging 11- and 13-membered macrocycles.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Allene Approach to the Manzamine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of this compound, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Manzamine Alkaloids: A Technical Guide to Their Biological Significance and Therapeutic Potential